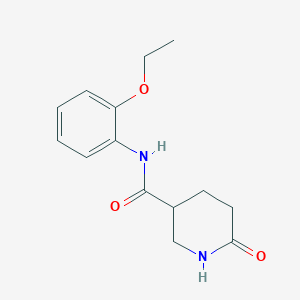![molecular formula C15H14N2S B6642530 N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine](/img/structure/B6642530.png)
N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields of research. This compound is a derivative of quinoline and has been synthesized using different methods.
作用機序
The mechanism of action of N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of enzymes involved in bacterial and fungal infections.
Biochemical and Physiological Effects:
N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine has been reported to have various biochemical and physiological effects. It has been found to inhibit the production of reactive oxygen species, which are known to cause oxidative stress. This compound has also been reported to modulate the expression of genes involved in inflammation and immune response.
実験室実験の利点と制限
One of the significant advantages of using N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine in lab experiments is its potent activity against cancer cells, bacteria, and fungi. Furthermore, this compound has been found to be relatively stable, making it easy to handle and store. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability.
将来の方向性
There are several future directions for the research of N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine. One of the directions is to investigate its potential applications in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Another direction is to modify the structure of this compound to improve its solubility and bioavailability. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its full potential in various fields of research.
In conclusion, N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine is a promising compound with potential applications in various fields of scientific research. Its potent activity against cancer cells, bacteria, and fungi, as well as its anti-inflammatory and antioxidant properties, make it a valuable compound for further investigation. However, more research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine has been accomplished using different methods. One of the methods involves the reaction of 2-chloroquinoline with 3-methylthiophen-2-methanol in the presence of a base. Another method involves the reaction of 2-aminoquinoline with 3-methylthiophen-2-carbaldehyde in the presence of a reducing agent. Both methods have been reported to yield the desired compound in good yields and purity.
科学的研究の応用
N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine has been used in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent antitumor activity against various cancer cell lines. This compound has also been found to be effective against bacterial and fungal infections. Furthermore, it has been reported to have anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-11-8-9-18-14(11)10-16-15-7-6-12-4-2-3-5-13(12)17-15/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSHYQOLNWFKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine](/img/structure/B6642450.png)
![3-[(3-Fluoro-5-methylbenzoyl)amino]butanoic acid](/img/structure/B6642454.png)
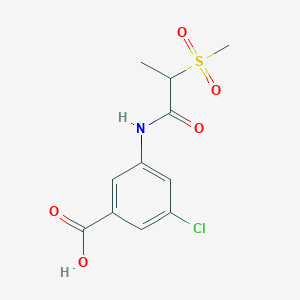
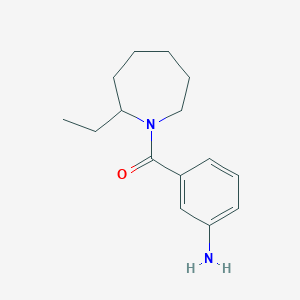

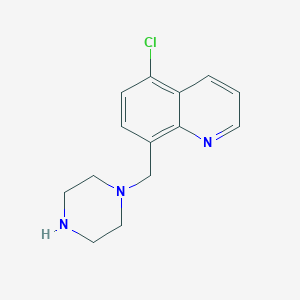

![2-amino-2-methyl-N-[3-oxo-3-(propan-2-ylamino)propyl]pentanamide](/img/structure/B6642487.png)
![4-[1-[(5-Fluoropyrimidin-2-yl)amino]ethyl]benzonitrile](/img/structure/B6642489.png)
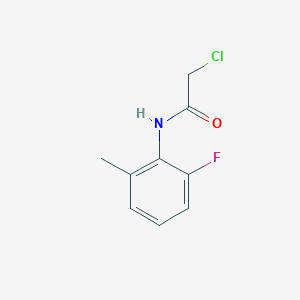
![N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide](/img/structure/B6642509.png)

![1-(4-Chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]ethanol](/img/structure/B6642537.png)
